molecular formula C16H18O10 B586548 (2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1065272-10-7

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B586548
CAS No.: 1065272-10-7
M. Wt: 370.31
InChI Key: SHJZLGVIOYFHCB-MBAOVNHDSA-N
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Description

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a phenolic glycoside compound derived from isoferulic acid. It is known for its antioxidant properties and potential health benefits. This compound is a metabolite formed through the glucuronidation of isoferulic acid, a process that enhances its solubility and bioavailability in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid can be synthesized through the enzymatic glucuronidation of isoferulic acid. This process involves the use of uridine diphosphate-glucuronosyltransferase (UDP-GT) enzymes, which catalyze the transfer of glucuronic acid to isoferulic acid . The reaction typically occurs under mild conditions, with the presence of cofactors such as uridine diphosphate-glucuronic acid (UDPGA).

Industrial Production Methods

Industrial production of isoferulic acid 3-O-glucuronide involves the extraction of isoferulic acid from natural sources, followed by its enzymatic conversion to the glucuronide form. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like acyl chlorides. The reactions typically occur under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted phenolic compounds. These products have distinct chemical and biological properties, making them useful in various applications .

Scientific Research Applications

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isoferulic acid 3-O-glucuronide involves its antioxidant activity. The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms or electrons. It also modulates various signaling pathways involved in inflammation and cell survival . The molecular targets include reactive oxygen species (ROS) and enzymes involved in oxidative stress responses .

Comparison with Similar Compounds

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique compared to other phenolic glycosides due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its higher bioavailability and specific molecular targets, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O10/c1-24-8-4-2-7(3-5-10(17)18)6-9(8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-6,11-14,16,19-21H,1H3,(H,17,18)(H,22,23)/b5-3+/t11-,12-,13+,14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJZLGVIOYFHCB-MBAOVNHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678636
Record name 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065272-10-7
Record name 5-[(E)-2-Carboxyethenyl]-2-methoxyphenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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